4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid is an organic compound with the molecular formula C14H14N2O4S. It is a member of the azo compounds, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is commonly used as a dye.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2,3-dimethylphenol using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with benzenesulfonic acid under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a dye and pH indicator in various chemical analyses.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of colored materials, including textiles and plastics.
Wirkmechanismus
The compound exerts its effects primarily through its diazenyl group, which can participate in electron transfer reactions. The molecular targets include enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include redox reactions and covalent modifications of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4-Hydroxyphenyl)diazenyl)benzenesulfonic acid
- 4-((4-Dimethylaminophenyl)diazenyl)benzenesulfonic acid
Uniqueness
4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid is unique due to the presence of both hydroxy and dimethyl groups on the aromatic ring, which influence its chemical reactivity and physical properties. This structural variation imparts distinct color properties and reactivity patterns compared to its analogs.
Eigenschaften
Molekularformel |
C14H14N2O4S |
---|---|
Molekulargewicht |
306.34g/mol |
IUPAC-Name |
4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H14N2O4S/c1-9-10(2)14(17)8-7-13(9)16-15-11-3-5-12(6-4-11)21(18,19)20/h3-8,17H,1-2H3,(H,18,19,20) |
InChI-Schlüssel |
QRUSUZHYKIOUKW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)O)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Kanonische SMILES |
CC1=C(C=CC(=C1C)O)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.